N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Description
N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)10-3-5-19(18-10)8-11(20)17-7-9-2-1-4-16-6-9/h3,5,9,16H,1-2,4,6-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUXWPPWFZHKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)CN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves the following steps:
Formation of the pyrazole ring:
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Formation of the acetamide linkage: This step involves the reaction of the pyrazole derivative with an acylating agent, such as acetyl chloride, to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperidine and pyrazole moieties.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides, leveraging its trifluoromethyl group for enhanced bioactivity.
Materials Science: It can be used in the synthesis of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine and pyrazole rings can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)imidazol-1-yl]acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)thiazol-1-yl]acetamide: Similar structure but with a thiazole ring instead of a pyrazole ring.
Uniqueness
N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is unique due to its combination of a piperidine ring, a pyrazole ring, and a trifluoromethyl group, which together confer specific chemical and biological properties that are not found in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
